N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C24H20BrNO2 and its molecular weight is 434.333. The purity is usually 95%.
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Scientific Research Applications
Anticoagulant Effects
A study by Nguyen and Ma (2017) focused on the synthesis of N-(aminoalkyl)phenyl-5,6,7,8-tetrahydronaphthalene-1-carboxamides and their screening for anticoagulant effects in human plasma. This class of compounds showed promise due to their anticoagulant properties, which are vital in treating blood clotting disorders (Nguyen & Ma, 2017).
Antioxidant and Tumor Inhibitory Activities
A study by Hamdy et al. (2013) explored the synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. These compounds exhibited significant antioxidant activity, with some showing promising potential against liver cancer cells (HepG-2) (Hamdy et al., 2013).
Glycogen Phosphorylase Inhibitors
Onda et al. (2008) synthesized N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound with potent inhibitory activity on glycogen phosphorylase. This compound showed potential in treating diabetes by inhibiting glucose output in hepatocytes and reducing blood glucose levels in diabetic mice (Onda et al., 2008).
Anti-Inflammatory Properties
Gurkan et al. (2011) synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on inflammation in macrophage cells. Certain compounds effectively reduced nitrite levels, indicating potential anti-inflammatory applications (Gurkan et al., 2011).
Vasodilating and β-Blocking Activities
Miyake et al. (1983) investigated the vasodilating and β-blocking activities of N-substituted amino tetrahydronaphthalene derivatives. These compounds showed potential as cardiovascular agents (Miyake et al., 1983).
Synthesis of Mono- and Difluoronaphthoic Acids
Tagat et al. (2002) described the synthesis of fluorinated naphthoic acids, which are structural units in several biologically active compounds. This research contributes to the development of new pharmaceuticals (Tagat et al., 2002).
N-Benzoylation in Organic Synthesis
Singh et al. (2017) focused on the chemoselective N-benzoylation of aminophenols, a process significant in the synthesis of biologically active compounds (Singh et al., 2017).
Antitumor and Antimonoamineoxidase Properties
Markosyan et al. (2010) synthesized benzamide derivatives and assessed their antineoplastic and antimonoamineoxidase properties, indicating potential in cancer treatment (Markosyan et al., 2010).
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO2/c25-20-12-13-22(21(15-20)23(27)17-7-2-1-3-8-17)26-24(28)19-11-10-16-6-4-5-9-18(16)14-19/h1-3,7-8,10-15H,4-6,9H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFTVWDKZTZDAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.